molecular formula C6H15ClN2O2 B13497739 Ethyl 2-hydrazinylbutanoate hydrochloride

Ethyl 2-hydrazinylbutanoate hydrochloride

Cat. No.: B13497739
M. Wt: 182.65 g/mol
InChI Key: GJPUZYVHKRLKOL-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinylbutanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of butanoic acid, featuring a hydrazine group attached to the second carbon atom of the butanoate chain. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydrazinylbutanoate hydrochloride typically involves the reaction of ethyl 2-bromobutanoate with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinylbutanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Ethyl 2-hydrazinylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydrazinylbutanoate hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.

Comparison with Similar Compounds

Ethyl 2-hydrazinylbutanoate hydrochloride can be compared with other hydrazine derivatives such as:

    Ethyl hydrazinoacetate hydrochloride: Similar in structure but with a different carbon chain length.

    Methyl hydrazinylbutanoate hydrochloride: Similar but with a methyl group instead of an ethyl group.

    Hydrazinecarboxylate derivatives: These compounds have different functional groups attached to the hydrazine moiety.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

ethyl 2-hydrazinylbutanoate;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c1-3-5(8-7)6(9)10-4-2;/h5,8H,3-4,7H2,1-2H3;1H

InChI Key

GJPUZYVHKRLKOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)NN.Cl

Origin of Product

United States

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